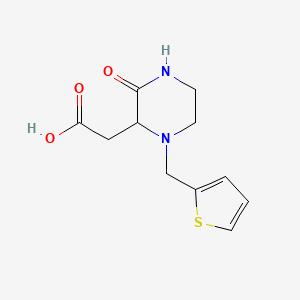

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid

Description

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid is a piperazine derivative characterized by a thiophene-substituted methyl group at the N1 position of the piperazine ring and a ketone group at the C3 position. Piperazine scaffolds are recognized as "privileged substructures" due to their versatility in binding diverse biological targets, often mimicking protein secondary structures like β-turns . This compound’s thiophene group introduces sulfur-based electronic and steric effects, distinguishing it from analogs with phenyl, halogenated, or bulkier substituents.

Properties

IUPAC Name |

2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-10(15)6-9-11(16)12-3-4-13(9)7-8-2-1-5-17-8/h1-2,5,9H,3-4,6-7H2,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBURXPBIHMVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine ring.

Acetylation: The final step involves the acetylation of the piperazine ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets. The thiophene group can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity. The acetic acid moiety can facilitate the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and inferred properties:

*Calculated based on molecular formula C₁₁H₁₃N₂O₃S.

Key Comparative Analysis

Electronic Effects :

- The thiophene group in the target compound provides moderate electron-withdrawing effects via sulfur’s lone pairs, contrasting with the strong electron-withdrawing trifluoromethyl group () or electron-donating methoxy substituent ().

- Chlorophenyl () and fluorobenzyl () analogs leverage halogen electronegativity for dipole interactions, whereas thiophene’s sulfur may engage in weaker hydrogen bonding or π-π stacking.

Steric and Solubility Profiles :

- The Fmoc-protected analog () exhibits high steric bulk, limiting membrane permeability but enhancing stability in solid-phase synthesis.

- Methoxy-3-methylbenzyl () and thiophen-2-ylmethyl groups balance moderate steric hindrance with improved solubility compared to highly lipophilic trifluoromethyl derivatives.

Biological Activity

2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid is a complex organic compound notable for its piperazine structure, which includes a thiophenylmethyl group and a keto group. This unique configuration suggests significant potential for various biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3S, and its structure can be summarized as follows:

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms |

| Thiophenyl Group | Contributes to the compound's reactivity |

| Keto Group | Enhances chemical properties and interactions |

| Acetic Acid Moiety | Facilitates solubility and potential biological interactions |

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiophene group may modulate enzyme or receptor activity, while the piperazine ring enhances binding affinity. The acetic acid moiety improves solubility, which is crucial for bioavailability in biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Potential against various bacterial strains.

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : Investigated for potential antidepressant and anxiolytic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Thiophen-2-ylmethyl)piperazine | Structure | Antimicrobial |

| 4-Acetylpiperazine | Structure | Antidepressant |

| 3-Oxo-piperidine derivatives | Structure | Anticancer |

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to other similar compounds.

Study on Anticancer Activity

A study investigating the anticancer properties of related piperazine derivatives found that certain analogs exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The findings indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting that this compound may share similar mechanisms of action.

Neuropharmacological Research

Research into the neuropharmacological effects of thiophene-containing compounds has demonstrated their potential to interact with neurotransmitter systems. For instance, derivatives have shown inhibition of voltage-gated sodium channels and modulation of GABA transporters, which are critical in developing treatments for anxiety and depression.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-(3-Oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl)acetic acid, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperazine Core Formation : Start with a piperazine derivative, introducing the 3-oxo group via ketonization or oxidation.

Thiophen-2-ylmethyl Substitution : Use alkylation with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃/DMF) to functionalize the piperazine N1 position .

Acetic Acid Sidechain Installation : Employ nucleophilic substitution or coupling reactions (e.g., Michael addition) to attach the acetic acid moiety at the piperazine C2 position.

Regioselectivity Control :

- Use protecting groups (e.g., Boc for secondary amines) to direct reactivity .

- Optimize solvent polarity and temperature to favor kinetic vs. thermodynamic products.

Yield Optimization : Purification via column chromatography or recrystallization improves purity (>90% reported in analogous syntheses) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Single-crystal analysis determines bond angles, dihedral angles, and hydrogen-bonding networks (e.g., mean C–C bond length: 0.003 Å; R factor: <0.05) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Advanced: How does the thiophene substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects :

- The thiophene’s electron-rich sulfur atom enhances π-conjugation, stabilizing charge-transfer intermediates .

- Hammett substituent constants (σₚ) predict electrophilic/nucleophilic behavior at the piperazine ring.

- Reactivity :

- Thiophene’s aromaticity may lead to electrophilic substitution (e.g., halogenation) at the 5-position.

- Computational studies (DFT) model frontier molecular orbitals to predict redox behavior .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Thermal Stability :

- TGA/DSC analysis shows decomposition >200°C. Avoid prolonged heating above 80°C during synthesis .

- Light Sensitivity :

- Thiophene derivatives are prone to photooxidation; store in amber vials under inert gas .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to simulate binding to targets like DNA gyrase or kinases. The thiophene and acetic acid groups often anchor to hydrophobic pockets and catalytic residues .

- MD Simulations :

- AMBER or GROMACS models assess conformational stability in aqueous vs. lipid membranes.

- QSAR Studies :

Advanced: What impurities are commonly observed during synthesis, and how are they characterized?

Methodological Answer:

- Common Impurities :

- Byproducts : Unreacted thiophen-2-ylmethyl chloride or over-alkylated piperazine derivatives.

- Degradants : Oxidized thiophene rings or hydrolyzed acetic acid groups.

- Analysis :

- HPLC-MS : Quantify impurities using reverse-phase C18 columns and ESI-MS detection .

- TLC : Monitor reaction progress with ethyl acetate/hexane (3:7) eluent .

Advanced: What in vitro assays are suitable for evaluating pharmacological activity?

Methodological Answer:

- Antimicrobial Assays :

- Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition :

- Cytotoxicity :

- MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How does the compound’s conformation affect binding affinity in docking studies?

Methodological Answer:

- Conformational Analysis :

- X-ray data (e.g., dihedral angles of the piperazine ring) inform rigid vs. flexible docking protocols .

- The acetic acid group’s orientation impacts hydrogen bonding with catalytic lysine residues in target proteins .

- Free Energy Calculations :

- MM-PBSA/GBSA methods estimate binding energies, with lower ΔG values (<−8 kcal/mol) indicating high affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.